CID 11281380
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 11281380” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical substances that are used in various scientific and industrial applications.
Vorbereitungsmethoden
The preparation of compounds similar to CID 11281380 often involves synthetic routes that include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with a variety of molecules. The most common methods for preparing these complexes include co-precipitation, kneading, and freeze-drying. These methods are used to improve the solubility, stability, and bioavailability of the compounds .
Analyse Chemischer Reaktionen
Compounds like CID 11281380 undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group, often using reagents like halogens or alkylating agents
Wissenschaftliche Forschungsanwendungen
CID 11281380 and its related compounds have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are used in the study of biological processes and as tools for probing the function of biological molecules.
Medicine: Some compounds are used in drug development and as therapeutic agents.
Industry: They are used in the production of various industrial products, including polymers and coatings
Wirkmechanismus
The mechanism of action of compounds like CID 11281380 often involves interactions with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, some compounds may inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions .
Vergleich Mit ähnlichen Verbindungen
Compounds similar to CID 11281380 can be identified using both 2-dimensional and 3-dimensional similarity searches in databases like PubChem. These searches reveal that similar compounds often share structural features and biological activities. each compound has unique properties that make it suitable for specific applications. For example, the (E) and (Z) forms of 1,2-dichloroethene (CID 638186 and CID 643833) are similar to each other but have different physical and chemical properties .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool for researchers and industrial chemists
Eigenschaften
Molekularformel |
C9H7Cl6Si3 |
---|---|
Molekulargewicht |
412.1 g/mol |
InChI |
InChI=1S/C9H7Cl6Si3/c10-16(11)9-17(12,13)6-8(18(9,14)15)7-4-2-1-3-5-7/h1-6,9H |
InChI-Schlüssel |
HIDYDXSOJFBWPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C[Si](C([Si]2(Cl)Cl)[Si](Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.